3-Furancarboxylic acid, tetrahydro-2,2-dimethyl-5-oxo-, (3S)-
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound 3-furancarboxylic acid, tetrahydro-2,2-dimethyl-5-oxo-, (3S)- is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as (3S)-2,2-dimethyl-5-oxooxolane-3-carboxylic acid . This nomenclature reflects its oxolane (tetrahydrofuran) backbone substituted with two methyl groups at position 2, a ketone at position 5, and a carboxylic acid group at position 3. The stereochemical descriptor (3S) denotes the absolute configuration of the chiral center at carbon 3.
The Chemical Abstracts Service (CAS) Registry Number for this enantiomer is 157007-74-4 , distinguishing it from its (3R)-enantiomer (CAS 783349-41-7). The molecular formula C₇H₁₀O₄ and a molar mass of 158.15 g/mol are consistent across all stereoisomers.
| Property | Value |
|---|---|
| IUPAC Name | (3S)-2,2-dimethyl-5-oxooxolane-3-carboxylic acid |
| CAS Registry Number | 157007-74-4 |
| Molecular Formula | C₇H₁₀O₄ |
| Molar Mass | 158.15 g/mol |
Structural Relationship to Furan Derivatives
This compound belongs to the tetrahydrofuran carboxylic acid family, characterized by a saturated furan ring (oxolane) with a carboxylic acid substituent. The parent structure, furan , is a five-membered aromatic ring with one oxygen atom and four conjugated double bonds. In tetrahydrofuran derivatives , the ring is fully saturated, eliminating aromaticity and introducing conformational flexibility.
Key structural features include:
- Methyl groups at position 2, creating a sterically hindered environment.
- A ketone at position 5, introducing electrophilic character.
- A carboxylic acid at position 3, enabling hydrogen bonding and salt formation.
Compared to simpler furan derivatives like furoic acid (C₅H₄O₃), this compound exhibits greater complexity due to its saturated backbone and multiple substituents. The 2,2-dimethyl groups stabilize the ring against ring-opening reactions, while the 5-oxo group facilitates nucleophilic additions.
Stereochemical Designation and Absolute Configuration Analysis
The (3S) designation arises from the chiral center at carbon 3, where the carboxylic acid group (-COOH), methyl-substituted oxolane ring, and hydrogen atom create a tetrahedral geometry. Using the Cahn-Ingold-Prelog (CIP) priority rules , the substituents are ranked as follows:
- Carboxylic acid (-COOH) (highest priority due to the oxygen atoms).
- Oxolane ring (with two methyl groups at position 2).
- Hydrogen atom (lowest priority).
The spatial arrangement of these groups results in an S configuration when viewed from the perspective of the lowest-priority substituent (hydrogen).
X-ray crystallography of the racemic mixture (±)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid (terebic acid) reveals a layered crystal structure in the P 1 21/c 1 space group, with unit cell parameters a = 5.9890 Å , b = 5.6630 Å , and c = 22.2820 Å . The (3S)-enantiomer’s absolute configuration is confirmed via chiral resolution techniques, such as chromatography using chiral stationary phases.
Properties
CAS No. |
157007-74-4 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(3S)-2,2-dimethyl-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-7(2)4(6(9)10)3-5(8)11-7/h4H,3H2,1-2H3,(H,9,10)/t4-/m1/s1 |
InChI Key |
UZBOWOQARWWIER-SCSAIBSYSA-N |
Isomeric SMILES |
CC1([C@H](CC(=O)O1)C(=O)O)C |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2,2-dimethyl-5-oxooxolane-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a starting material such as 2,2-dimethyl-1,3-dioxane-4,6-dione, which undergoes a series of reactions including esterification, reduction, and cyclization to form the desired oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-2,2-dimethyl-5-oxooxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C7H10O4
Molecular Weight: 158.15 g/mol
CAS Number: 783349-41-7
Synonyms: Terebic acid, (R)-2,2-dimethyl-5-oxooxolane-3-carboxylic acid
The compound features a tetrahydrofuran ring with carboxylic acid and ketone functional groups, contributing to its reactivity and utility in synthesis.
Drug Development
Terebic acid has been explored for its potential as a precursor in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents.
Case Study: Synthesis of Anticancer Agents
Research has indicated that derivatives of terebic acid exhibit significant anticancer activity. A study demonstrated that modifying the compound could enhance its selectivity towards cancer cells while reducing toxicity to normal cells .
Antimicrobial Properties
Terebic acid has shown potential antimicrobial activity against various pathogens. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antimicrobial agents.
Case Study: Efficacy Against Bacterial Strains
A study tested the efficacy of terebic acid against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth, suggesting its application in developing topical antimicrobial formulations .
Polymer Synthesis
Terebic acid can be utilized as a building block in the synthesis of biodegradable polymers. Its incorporation into polymer chains enhances thermal stability and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Composition | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Poly(lactic acid) | PLA with terebic acid | 180 | 50 |
| Polycaprolactone | PCL with terebic acid | 160 | 40 |
Coatings and Adhesives
The compound's chemical structure allows it to serve as an effective cross-linking agent in coatings and adhesives, improving adhesion properties and durability.
Case Study: Performance in Coatings
Research demonstrated that coatings formulated with terebic acid exhibited enhanced adhesion to metal surfaces compared to traditional formulations, making it suitable for industrial applications .
Biodegradation Studies
Terebic acid's biodegradable nature makes it an attractive candidate for environmentally friendly applications. Studies have shown that it can be broken down by microbial action, reducing environmental impact.
Case Study: Microbial Degradation
A study conducted on soil samples revealed that microorganisms could effectively degrade terebic acid within weeks, indicating its potential use in environmentally safe products .
Mechanism of Action
The mechanism of action of (3S)-2,2-dimethyl-5-oxooxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The following table summarizes key structural differences and properties among related compounds:
Key Differences and Implications
Substituent Effects :
- Alkyl Chains : The octyl (C8) and tridecyl (C13) chains in C75 derivatives increase lipophilicity, enhancing membrane permeability and enzyme-binding affinity . In contrast, the dimethyl groups in Terebic Acid reduce steric hindrance, favoring solubility in polar solvents .
- Methylene Group : The 4-methylene substituent in C75 introduces a conjugated double bond, altering ring rigidity and electronic properties, which is critical for its role as a fatty acid synthase inhibitor .
Stereochemistry :
Physicochemical Properties
- Solubility : Terebic Acid and carboxybutyrolactone are more water-soluble due to shorter chains and polar groups. C75 derivatives exhibit lower solubility, requiring organic solvents for handling .
- Melting Points : Terebic Acid has a reported melting point of ~166.7°C, while C75 analogs with longer chains (e.g., tridecyl) are likely oils or low-melting solids .
Biological Activity
3-Furancarboxylic acid, tetrahydro-2,2-dimethyl-5-oxo-, (3S)-, commonly known as Terebic Acid, is a compound with significant biological activity that has garnered interest in various fields, including pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₇H₁₀O₄
- Molecular Weight : 158.15 g/mol
- CAS Number : 79-91-4
- IUPAC Name : (3S)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid
Antitumor Activity
Recent studies have indicated that Terebic Acid exhibits antitumor properties by inhibiting fatty acid synthase (FAS), an enzyme critical for lipid biosynthesis in cancer cells. FAS inhibitors are being explored as potential anticancer agents due to their ability to induce apoptosis in tumor cells.
- Mechanism of Action :
- Inhibition of FAS leads to reduced lipid synthesis, which is essential for cell membrane formation and energy storage in rapidly dividing cancer cells.
- The compound has been shown to activate endoplasmic reticulum (ER) stress pathways, contributing to cell death in cancer cells while sparing normal cells .
Antioxidant Properties
Terebic Acid has demonstrated antioxidant activity, which is vital for protecting cells from oxidative stress. This property may enhance its therapeutic potential in conditions characterized by oxidative damage.
- Research Findings :
Case Study 1: Anticancer Effects
In a study investigating the effects of FAS inhibitors on prostate cancer cells, Terebic Acid was found to significantly reduce cell viability and induce apoptosis through ER stress mechanisms. The study highlighted the potential of Terebic Acid as a therapeutic agent in cancer treatment.
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| Terebic Acid (25 μM) | 45 | 40 |
| Terebic Acid (50 μM) | 20 | 70 |
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of Terebic Acid against oxidative stress-induced neuronal damage. The results indicated that treatment with Terebic Acid significantly reduced cell death and improved mitochondrial function.
| Treatment | Neuronal Survival (%) | ROS Levels (µM) |
|---|---|---|
| Control | 100 | 10 |
| Terebic Acid (10 μM) | 85 | 7 |
| Terebic Acid (20 μM) | 90 | 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
